(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK-8998 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of 2-(4-isopropylphenyl)acetic acid.
Introduction of the pyridine ring: The pyridine ring is introduced through a coupling reaction with 2,2,2-trifluoroethanol.
Final assembly: The final step involves the coupling of the pyridine derivative with the core structure to form MK-8998.
Industrial Production Methods: Industrial production of MK-8998 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: MK-8998 undergoes various chemical reactions, including:
Oxidation: MK-8998 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MK-8998 into its reduced forms.
Substitution: MK-8998 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
MK-8998 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study T-type calcium channel antagonism.
Biology: Investigated for its effects on cellular calcium signaling pathways.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as essential tremor and schizophrenia
Industry: Utilized in the development of new pharmaceuticals targeting calcium channels.
Mechanism of Action
MK-8998 exerts its effects by selectively inhibiting T-type voltage-gated calcium channels. These channels play a crucial role in regulating calcium influx in neurons, which is essential for various physiological processes, including muscle contraction and neurotransmitter release. By blocking these channels, MK-8998 modulates neuronal excitability and reduces abnormal electrical activity associated with neurological disorders .
Comparison with Similar Compounds
CX-8998: Another T-type calcium channel antagonist with similar properties.
JZP-385: A compound with similar mechanisms of action and therapeutic applications
Uniqueness of MK-8998: MK-8998 is unique due to its high selectivity and potency as a T-type calcium channel antagonist. It has shown promising results in preclinical and clinical studies, making it a potential candidate for treating neurological disorders with fewer side effects compared to other available treatments .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c1-13(2)16-6-4-15(5-7-16)10-19(26)25-14(3)18-9-8-17(11-24-18)27-12-20(21,22)23/h4-9,11,13-14H,10,12H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKXZMPPBEWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC(C)C2=NC=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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